1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol
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Overview
Description
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol is a compound that belongs to the class of carbazole derivatives. Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. Carbazole derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields such as medicine, agriculture, and technology .
Preparation Methods
The synthesis of 1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol involves several steps. One common synthetic route includes the reaction of carbazole with an appropriate alkylating agent to introduce the 3-methylbutoxy group. The reaction conditions typically involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives, which are important in the development of organic electronic materials and fluorescent dyes.
Biology: This compound has been studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol can be compared with other similar carbazole derivatives, such as:
1-Carbazol-9-yl-3-(3-methylbutylamino)propan-2-ol: This compound has a similar structure but with an amino group instead of an alcohol group, which may result in different biological activities and chemical reactivity.
1-Carbazol-9-yl-3-dibutylamino-propan-2-ol: Another similar compound with a dibutylamino group, which may have different applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)11-12-23-14-16(22)13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,22H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSEATZXKQYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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